Dasatinib hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

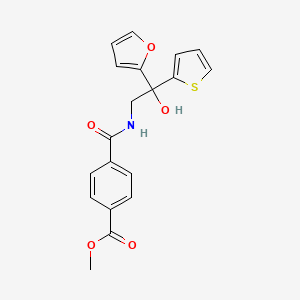

Dasatinib hydrochloride, sold under the brand name Sprycel, is a targeted therapy medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Specifically, it is used to treat cases that are Philadelphia chromosome-positive (Ph+) . It is a tyrosine-kinase inhibitor and works by blocking a number of tyrosine kinases such as Bcr-Abl and the Src kinase family .

Synthesis Analysis

Derivatives of dasatinib were synthesized via esterification with 25 carboxylic acids including amino acids and fatty acids by extending the inhibitor to interact with more diverse sites and to improve specificity . A synthetic method of Dasatinib involves the use of hydroxyl-protecting groups such as an ether protection group .Molecular Structure Analysis

Dasatinib has a molecular weight of 488 g/mol . Crystal structures for the commercial monohydrate form and an anhydrate form of dasatinib have been presented along with characterization by Raman spectroscopy, powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis .Chemical Reactions Analysis

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Dasatinib is also subject to drug interactions with CYP3A4 inducers or inhibitors .Physical And Chemical Properties Analysis

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation . Dasatinib solubility decreases at pH > 4 and is thus susceptible to be altered by pH-modifying agents .Applications De Recherche Scientifique

- It inhibits BCR-ABL1, a fusion protein characteristic of CML, and has shown efficacy in managing CML progression .

- Notably, Dasatinib is approximately 325 times more potent than imatinib in inhibiting BCR-ABL1 .

- By targeting BCR-ABL1 and other proteins involved in cancer cell growth, Dasatinib offers an alternative for patients who develop resistance to other therapies .

Chronic Myeloid Leukemia (CML) Treatment

Acute Lymphoblastic Leukemia (ALL)

Inhibition of Src Family Kinases (SFKs)

STAT5 Signaling Suppression

Pharmacokinetics and Individualized Medicine

Other Potential Applications

Mécanisme D'action

Target of Action

Dasatinib hydrochloride is a potent multikinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . These targets play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) leukemias .

Mode of Action

Dasatinib inhibits the active and inactive conformations of the ABL kinase domain . It also blocks the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL chimeric protein . This inhibition halts the proliferation of leukemia cells .

Biochemical Pathways

Dasatinib affects several biochemical pathways due to its broad spectrum of kinase inhibition. It primarily inhibits the BCR-ABL pathway, which is associated with uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

Dasatinib’s action results in the inhibition of cell duplication, migration, and invasion, triggering apoptosis of tumor cells . It also diminishes the metastatic spread of tumor cells .

Action Environment

Dasatinib’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Safety and Hazards

Dasatinib is toxic and can cause skin irritation and serious eye damage. It is suspected of causing cancer and damaging fertility or the unborn child . It can lower blood cells that help your body fight infections and help your blood to clot. You may get an infection or bleed more easily . Some people using dasatinib have developed a rare but serious condition called pulmonary arterial hypertension (PAH) .

Orientations Futures

Dasatinib is an oral second-generation tyrosine kinase inhibitor known to be used widely in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL). Notably, although a high pharmacokinetic variability in patients and an increased risk of pleural effusion are attendant, fixed dosing remains standard practice . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs .

Propriétés

IUPAC Name |

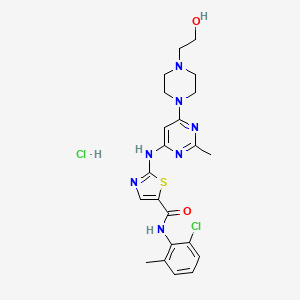

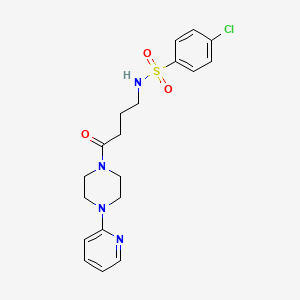

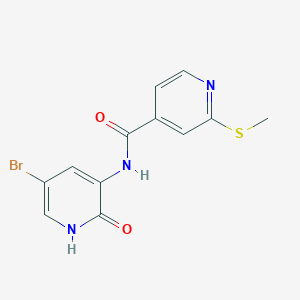

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGWICDJYLQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dasatinib hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

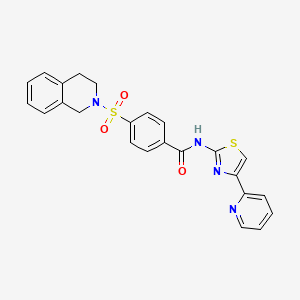

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)